molecular formula C15H14N2O4 B14390018 (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate CAS No. 89354-08-5

(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate

Cat. No.: B14390018
CAS No.: 89354-08-5
M. Wt: 286.28 g/mol
InChI Key: AZKBFSKOBYKPGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 3-hydroxyphenyl carbamate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential antifungal activity set it apart from other carbamate compounds .

Properties

CAS No.

89354-08-5

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

(3-carbamoyloxyphenyl) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C15H14N2O4/c1-10-4-2-5-11(8-10)17-15(19)21-13-7-3-6-12(9-13)20-14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)

InChI Key

AZKBFSKOBYKPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)OC(=O)N

Origin of Product

United States

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